![molecular formula C10H14ClF2NO B2626037 (1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2411178-17-9](/img/structure/B2626037.png)
(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
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Description
(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride is a chemical compound that is commonly known as FPEA hydrochloride. It is a selective serotonin reuptake inhibitor (SSRI) and is used in scientific research to study the effects of serotonin in the body.
Scientific Research Applications
- Zhang et al. discovered that N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides, including EN300-7563181, exhibit potential as succinate dehydrogenase inhibitors . Succinate dehydrogenase is a crucial enzyme involved in the citric acid cycle (also known as the Krebs cycle) and the electron transport chain. Inhibiting this enzyme can impact cellular energy production and metabolism.
- EN300-7563181 contains a 3-fluoro-4-hydroxyphenyl group. Researchers have explored its use in cell analysis methods, possibly due to its unique properties or interactions with cellular components . Further investigation is needed to uncover specific applications in this area.
Succinate Dehydrogenase Inhibition
Cell Analysis Methods
properties
IUPAC Name |
(1R)-1-[3-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-7(13)8-2-3-10(9(12)6-8)14-5-4-11;/h2-3,6-7H,4-5,13H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYWTRDQRDREHK-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCF)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OCCF)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
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